molecular formula C15H15N3O2S2 B4367320 N~2~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE

N~2~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE

Cat. No.: B4367320
M. Wt: 333.4 g/mol
InChI Key: ZZEGRDOSMXMUSR-UHFFFAOYSA-N
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Description

N~2~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE is an organic compound that features a pyrazole ring substituted with a 2-methylbenzyl group and a thiophenesulfonamide moiety

Properties

IUPAC Name

N-[1-[(2-methylphenyl)methyl]pyrazol-4-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S2/c1-12-5-2-3-6-13(12)10-18-11-14(9-16-18)17-22(19,20)15-7-4-8-21-15/h2-9,11,17H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZEGRDOSMXMUSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=C(C=N2)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Substitution with 2-Methylbenzyl Group: The pyrazole ring is then alkylated with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate.

    Introduction of the Thiophenesulfonamide Group: The final step involves the reaction of the substituted pyrazole with thiophene-2-sulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N~2~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole or thiophene rings.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

N~2~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.

    Materials Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N2-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2-benzenesulfonamide
  • N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2-pyridinesulfonamide

Uniqueness

N~2~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE is unique due to the presence of the thiophenesulfonamide group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE
Reactant of Route 2
N~2~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE

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